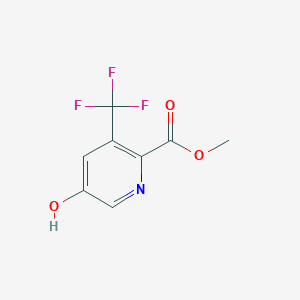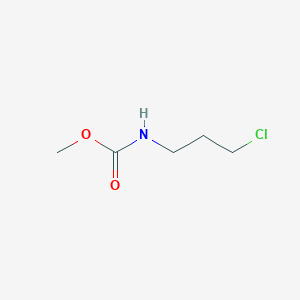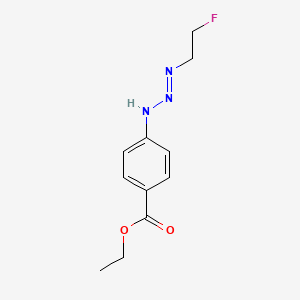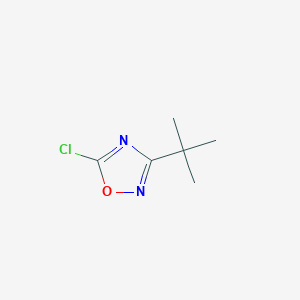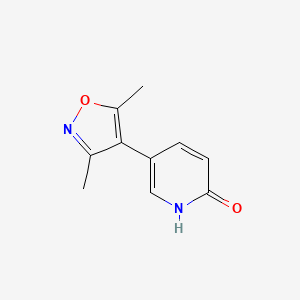
5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone: is a heterocyclic compound that features both pyridinone and isoxazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with a suitable pyridinone derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridinone or isoxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone or isoxazole derivatives.
科学研究应用
Chemistry: In organic synthesis, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
相似化合物的比较
- 3,5-Dimethyl-4-isoxazolyl methanol
- 3,5-Dimethyl-4-isoxazolyl isothiocyanate
- 1H-Benzimidazole, 6-(3,5-dimethyl-4-isoxazolyl)-
Comparison: Compared to these similar compounds, 5-(3,5-Dimethyl-4-isoxazolyl)-2(1h)-pyridinone stands out due to its unique combination of pyridinone and isoxazole rings. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in research and industry.
属性
CAS 编号 |
1198416-26-0 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(7(2)14-12-6)8-3-4-9(13)11-5-8/h3-5H,1-2H3,(H,11,13) |
InChI 键 |
AHSQPYZKKMPGLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=CNC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


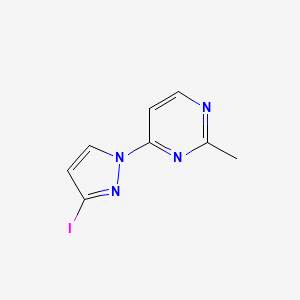

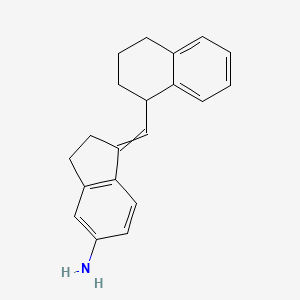
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

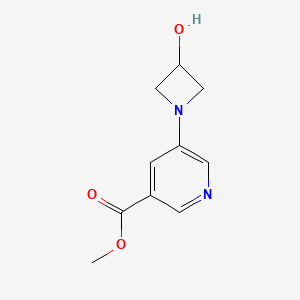
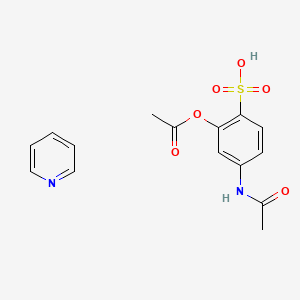
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)

